molecular formula C9H7F3O2S B8485548 2-(Methylthio)-6-(trifluoromethyl)benzoic acid

2-(Methylthio)-6-(trifluoromethyl)benzoic acid

Cat. No. B8485548
M. Wt: 236.21 g/mol
InChI Key: OGNWPFFBRSCYGD-UHFFFAOYSA-N
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Patent
US08063098B2

Procedure details

The title compound, white solid, MS: m/e=191.1 [(M−CO2H)−], was prepared in accordance with the general method of intermediate E from 2-(trifluoromethyl)benzoic acid and dimethyl disulfide.
[Compound]
Name
M−CO2H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
intermediate E
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].[CH3:14][S:15]SC>>[CH3:14][S:15][C:8]1[CH:9]=[CH:10][CH:11]=[C:3]([C:2]([F:12])([F:13])[F:1])[C:4]=1[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
M−CO2H
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
intermediate E
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=C(C(=O)O)C=CC=C1)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSSC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CSC1=C(C(=O)O)C(=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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